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Core Identity & Functional Applications in Medicinal Chemistry

Executive Summary

3-Chloro-5-fluoro-2-hydroxybenzaldehyde (CAS: 82128-69-6), often referred to as 3-chloro-
5-fluorosalicylaldehyde, is a pharmacophore-rich scaffold essential in the development of Schiff
base ligands and transition metal complexes. Its structural uniqueness lies in the strategic
placement of halogen atoms: the chlorine atom at the C3 position provides steric bulk, while
the fluorine atom at C5 introduces strong electronegativity without significant steric hindrance.
This guide details the physicochemical architecture, optimized synthetic pathways, and the
mechanistic basis for its role in antimicrobial and anticancer drug discovery.

Structural Analysis & Physicochemical Profile

The molecule is a di-halogenated derivative of salicylaldehyde.[1][2] Its reactivity is governed
by the interplay between the electron-withdrawing halogens and the electron-donating hydroxyl

group.

Molecular Architecture

The crystal structure reveals a planar geometry stabilized by a strong intramolecular hydrogen
bond between the phenolic hydroxyl group (O-H) and the carbonyl oxygen (C=0). This
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interaction significantly influences the molecule's solubility and reactivity.

Feature Specification Mechanistic Implication
Unique identifier for regulatory
CAS Number 82128-69-6 _
compliance.
Formula C7H4CIFO2 MW: 174.56 g/mol .[3]

Intramolecular H-Bond

O-H--0=C (2.62 A)

Reduces the electrophilicity of
the carbonyl carbon; increases
lipophilicity by "hiding" polar

groups.

C3-Chlorine

Steric/Electronic

Ortho to OH. Increases acidity
of the phenol via inductive
effect (-1). Provides steric
shielding to the metal binding

site in complexes.

C5-Fluorine

Electronic

Para to OH.[4] Strong -l effect
pulls electron density, making
the phenol more acidic and the
ring electron-deficient,
enhancing T1t-stacking

interactions.

Spectroscopic Signature (Expected)

e 1H NMR (DMSO-ds):

o 0 ~10.0-10.5 ppm (s, 1H): Aldehyde proton. Distinctly deshielded.

o 0 ~11.0-11.5 ppm (s, 1H): Phenolic OH. Broad singlet, downfield shifted due to

intramolecular H-bonding.

o Aromatic Region: Two doublets of doublets (dd) corresponding to H4 and H6, exhibiting

meta-coupling (
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) and fluorine-proton coupling (
).

* IR Spectroscopy:

o V(C=0): ~1640-1660 cm~1. Lower than typical aldehydes (1700 cm~1) due to conjugation
and H-bonding.

o V(O-H): Broad band ~3000—-3200 cm™1,

Synthetic Methodologies & Optimization

The synthesis of 3-chloro-5-fluoro-2-hydroxybenzaldehyde typically proceeds via the
formylation of 2-chloro-4-fluorophenol.[2] While the Reimer-Tiemann reaction is the classical
route, it often suffers from low yields due to tar formation.

The Reimer-Tiemann Protocol (Classical)

This method utilizes chloroform and aqueous sodium hydroxide to generate a dichlorocarbene
intermediate (:CCl2), which attacks the electron-rich phenoxide ring.

Critical Optimization Note: The reaction must be temperature-controlled (60-70°C). Higher
temperatures promote polymerization of the carbene, while lower temperatures inhibit carbene
formation.

Visualization of Synthetic Pathway

The following diagram illustrates the mechanism, highlighting the critical carbene insertion step.
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Figure 1: The Reimer-Tiemann synthesis pathway involving dichlorocarbene generation and
ortho-selective formylation.

Reactivity Profile: The Schiff Base Platform

The primary utility of 3-chloro-5-fluoro-2-hydroxybenzaldehyde is as a precursor for Schiff
bases (imines). The presence of the ortho-hydroxyl group allows these Schiff bases to act as
tridentate or tetradentate ligands (ON, ONO donors) for transition metals (Cu, Ni, Co, Zn).

Mechanism of Condensation

The reaction with primary amines is acid-catalyzed. The fluorine atom at C5 exerts an inductive
effect that increases the electrophilicity of the carbonyl carbon, potentially accelerating the
nucleophilic attack compared to unsubstituted salicylaldehyde.

Protocol: General Schiff Base Synthesis

Stoichiometry: 1:1 molar ratio of aldehyde to primary amine (e.g., aniline, ethylenediamine).

Solvent: Ethanol or Methanol (anhydrous).

Catalyst: Glacial acetic acid (2-3 drops).

Conditions: Reflux for 2—4 hours.

Purification: The product usually precipitates upon cooling. Recrystallize from ethanol.

Visualization of Schiff Base Formation
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Figure 2: Step-wise mechanism for the conversion of the aldehyde into a chelating Schiff base
ligand.

Pharmaceutical Applications

Research indicates that the 3-chloro-5-fluoro substitution pattern enhances biological activity
compared to non-halogenated analogues.

Antimicrobial Activity

Derivatives of this aldehyde have shown potent activity against Gram-positive bacteria (S.
aureus, B. subtilis) and fungi (C. albicans).[5]
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Mechanism: The lipophilic nature of the halogenated ring facilitates penetration through the
lipid bilayer of the microbial cell wall. Once inside, the Schiff base moiety (C=N) interferes
with normal cell processes, potentially by chelating essential trace metals required for
bacterial enzymes.

Anticancer Potential[1][4][5][6]

Target: Tubulin polymerization and DNA intercalation.

Evidence: Copper(ll) complexes derived from 3-chloro-5-fluorosalicylaldehyde Schiff bases
have demonstrated cytotoxicity against human carcinoma cell lines. The planar structure
allows for intercalation into DNA base pairs, while the redox-active copper center generates
Reactive Oxygen Species (ROS) leading to apoptosis.

Handling & Safety Protocol

Hazard Classification (GHS):

H315: Causes skin irritation.[6][7]
H319: Causes serious eye irritation.[6][7]

H335: May cause respiratory irritation.[6][7]

Laboratory Safety Standards:

Engineering Controls: All synthesis and handling must be performed inside a certified
chemical fume hood to prevent inhalation of dust or vapors.

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a
lab coat are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, as
aldehydes can oxidize to carboxylic acids over time.

Spill Cleanup: Sweep up solid spills without creating dust. Neutralize residues with a dilute
sodium bicarbonate solution.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: 3-Chloro-5-fluoro-2-
hydroxybenzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585691#3-chloro-5-fluoro-2-hydroxybenzaldehyde-
chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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